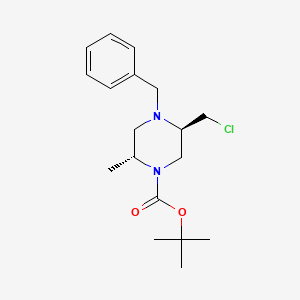
4-Phenyl-2-furanmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-furanmethanamine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a phenyl group attached to the furan ring and a methylamine group makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-furanmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-furanmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and methylamine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-furanmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-furanmethanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and phenyl group can participate in π-π interactions, while the methylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C-furan-2-yl-methylamine: Lacks the phenyl group, which may result in different chemical and biological properties.
C-thiophen-2-yl-methylamine:
Uniqueness
4-Phenyl-2-furanmethanamine is unique due to the presence of both the phenyl and methylamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(4-phenylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H11NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 |
InChI-Schlüssel |
YXQYXKZXJVZPJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=COC(=C2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(2,4-dichloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B8490111.png)

![4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine](/img/structure/B8490119.png)





![(4,4'-Dinitro-[1,1'-biphenyl]-2,2'-diyl)dimethanol](/img/structure/B8490152.png)
![8-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one](/img/structure/B8490157.png)

![Ethyl 4-amino-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8490167.png)

![METHYL (2R)-3-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-METHYLPROPANOATE](/img/structure/B8490178.png)
